Structural and Predicted Physicochemical Differentiation from Regioisomeric Analogs
The defining characteristic of this compound is its unique 3,5-substitution pattern, which differentiates it from other bromomethyl-pyridinyl phthalimide isomers. While direct experimental comparisons of reactivity or potency are absent from the scientific literature, fundamental principles of medicinal chemistry dictate that this specific geometry is crucial for molecular interactions. For a direct physical property comparison, predicted boiling points show a substantial difference: 2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione has a predicted boiling point of 505.6±60.0 °C , whereas its 2,3-substituted isomer (CAS 954240-58-5) has a significantly lower predicted boiling point of 470.8±55.0 °C . This 35°C difference is a quantitative indicator of divergent physical properties.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 505.6 ± 60.0 °C at 760 mmHg |
| Comparator Or Baseline | 2,3-isomer (CAS 954240-58-5): 470.8 ± 55.0 °C at 760 mmHg |
| Quantified Difference | ~35 °C higher |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
Divergent physical properties, such as boiling point, are a direct consequence of the unique regioisomeric structure and can impact purification strategies, formulation stability, and handling procedures.
